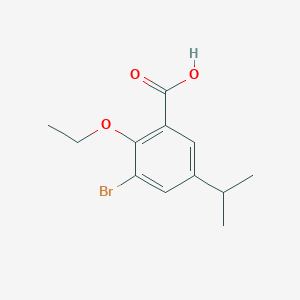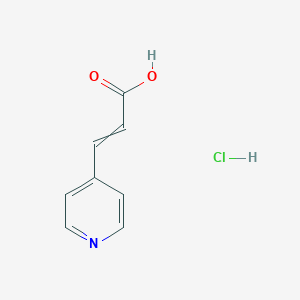
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the desired product. The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are frequently used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Saturated pyridine derivatives.
Substitution Products: Various substituted pyridines depending on the reagents used.
科学的研究の応用
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as coordination polymers and catalysts.
作用機序
The mechanism of action of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Pyridine: The parent compound, a simple aromatic heterocycle.
Pyridine N-oxides: Oxidized derivatives with different reactivity.
Piperidine: A saturated analog with different biological activities.
Uniqueness: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to form coordination complexes and participate in various reactions makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h1-6H,(H,10,11);1H |
InChIキー |
OOXLPYCHQGZDJY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C=CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

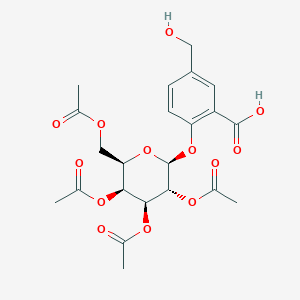
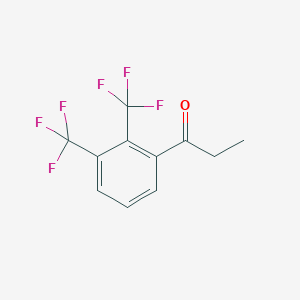
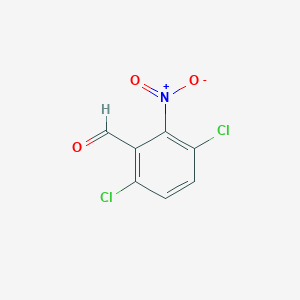
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)
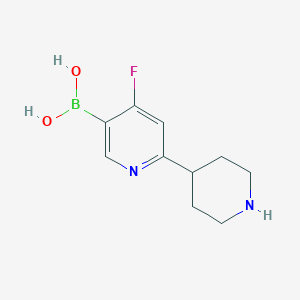
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)


